molecular formula C9H9ClN2O4 B1607580 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 58795-63-4

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B1607580
CAS No.: 58795-63-4
M. Wt: 244.63 g/mol
InChI Key: FCDAGNIVHLUJRM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide moiety

Biochemical Analysis

Biochemical Properties

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic processes that these enzymes typically facilitate . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of this compound to the active sites of enzymes, leading to competitive inhibition. This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the active site . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These changes can result in the activation or inhibition of enzymatic activity, as well as alterations in protein-protein interactions and signaling pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light, heat, or reactive chemicals . In in vitro studies, the effects of this compound on cellular function can be observed within hours of exposure, with long-term effects becoming evident after prolonged treatment. These long-term effects may include changes in cell viability, proliferation rates, and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites and oxidative stress. Threshold effects are often observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of reactive intermediates. These intermediates can be further conjugated with glutathione, sulfate, or glucuronic acid, enhancing their solubility and excretion. The metabolic flux and levels of metabolites can be significantly altered by the presence of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, affecting its bioavailability and tissue accumulation. The localization and accumulation of this compound can impact its pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is usually purified by recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
  • 2-chloro-N-(2-methoxy-5-aminophenyl)acetamide
  • 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide

Uniqueness

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDAGNIVHLUJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368257
Record name 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58795-63-4
Record name 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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